4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromine atom, a methoxy group, a sulfanyl linkage, and a chlorobenzonitrile moiety, making it a versatile molecule for chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-methoxyphenyl thiol with 2-chlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and nitrile groups can form interactions with active sites, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfonyl]morpholine
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is unique due to the presence of both a sulfanyl and a chlorobenzonitrile group, which provides distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H9BrClNOS |
---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C14H9BrClNOS/c1-18-13-5-3-10(15)6-14(13)19-11-4-2-9(8-17)12(16)7-11/h2-7H,1H3 |
InChI Key |
HYSFHFYCAITNRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.